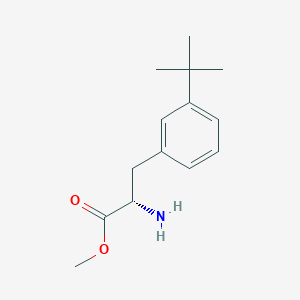
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone typically involves the reaction of 3-methyl-1,2,4-oxadiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, sodium methoxide, and primary amines. Reaction conditions typically involve the use of organic solvents such as ethanol, methanol, or acetonitrile, and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reaction with primary amines can yield substituted amides, while reaction with thiols can produce thioethers.
Applications De Recherche Scientifique
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The oxadiazole ring can participate in hydrogen bonding and other interactions, which may contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole
- 3,5-Dimethyl-1,2,4-oxadiazole
- 2-(1,2,4-Oxadiazol-5-yl)aniline
Propriétés
Numéro CAS |
87224-10-0 |
|---|---|
Formule moléculaire |
C5H5BrN2O2 |
Poids moléculaire |
205.01 g/mol |
Nom IUPAC |
2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O2/c1-3-7-5(10-8-3)4(9)2-6/h2H2,1H3 |
Clé InChI |
NGXOQRGEUPIMRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


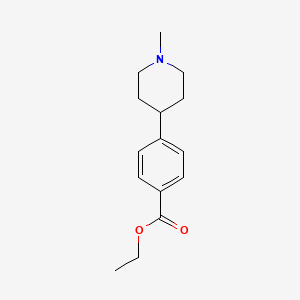
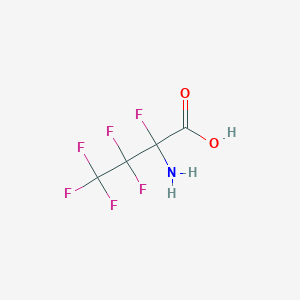

![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
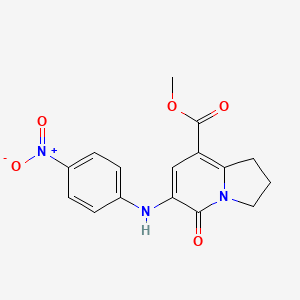
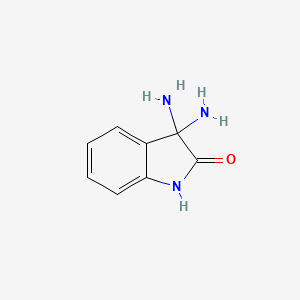

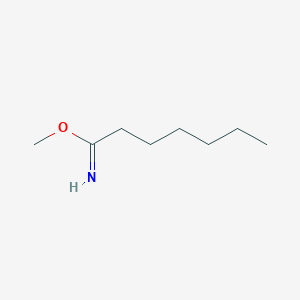
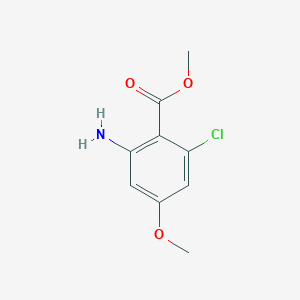
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)


